molecular formula C14H13NO2 B11879206 N-(3-Acetylnaphthalen-2-yl)acetamide CAS No. 33333-88-9

N-(3-Acetylnaphthalen-2-yl)acetamide

Cat. No.: B11879206
CAS No.: 33333-88-9
M. Wt: 227.26 g/mol
InChI Key: ZABPOPLUIAMDIK-UHFFFAOYSA-N
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Description

N-(3-Acetylnaphthalen-2-yl)acetamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of acetamide, where the acetamide group is attached to a naphthalene ring substituted with an acetyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylnaphthalen-2-yl)acetamide typically involves the acylation of 3-acetylnaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar process, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylnaphthalen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

N-(3-Acetylnaphthalen-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Acetylnaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Acetylnaphthalen-1-yl)acetamide
  • N-(4-Acetylnaphthalen-3-yl)acetamide
  • N-(1-Acetylnaphthalen-2-yl)acetamide

Uniqueness

N-(3-Acetylnaphthalen-2-yl)acetamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

33333-88-9

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-(3-acetylnaphthalen-2-yl)acetamide

InChI

InChI=1S/C14H13NO2/c1-9(16)13-7-11-5-3-4-6-12(11)8-14(13)15-10(2)17/h3-8H,1-2H3,(H,15,17)

InChI Key

ZABPOPLUIAMDIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C=C1NC(=O)C

Origin of Product

United States

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